- Trityl Isocyanide as a Mechanistic Probe in Multicomponent Chemistry: Walking the Line between Ugi- and Strecker-type ReactionsChemistry - A European Journal, 2016, 22(23), 7837-7842,
Cas no 968-39-8 ((Ethoxydiphenylmethyl)benzene)

(Ethoxydiphenylmethyl)benzene structure
商品名:(Ethoxydiphenylmethyl)benzene
CAS番号:968-39-8
MF:C21H20O
メガワット:288.382905960083
CID:1002061
(Ethoxydiphenylmethyl)benzene 化学的及び物理的性質
名前と識別子
-
- 1,1'',1''''-(ethoxymethanetriyl)tribenzene
- (Ethoxydiphenylmethyl)benzene
- [ethoxy(diphenyl)methyl]benzene
- ETHYLTRITYLETHER
- 1,1′,1′′-(Ethoxymethylidyne)tris[benzene] (ACI)
- Ether, ethyl trityl (6CI, 7CI, 8CI)
- (Ethoxy-diphenylmethyl)benzene
- Ethoxytriphenylmethane
- Ethyl triphenylmethyl ether
- Ethyl trityl ether
- NSC 163320
- Trityl ethyl ether
-
- インチ: 1S/C21H20O/c1-2-22-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3
- InChIKey: HEXJOZGCQASJOM-UHFFFAOYSA-N
- ほほえんだ: O(C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)CC
(Ethoxydiphenylmethyl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E892990-1g |
(Ethoxydiphenylmethyl)benzene |
968-39-8 | 1g |
$ 105.00 | 2022-06-05 | ||
TRC | E892990-1000mg |
(Ethoxydiphenylmethyl)benzene |
968-39-8 | 1g |
$133.00 | 2023-05-18 | ||
TRC | E892990-10g |
(Ethoxydiphenylmethyl)benzene |
968-39-8 | 10g |
$ 800.00 | 2023-09-07 | ||
TRC | E892990-500mg |
(Ethoxydiphenylmethyl)benzene |
968-39-8 | 500mg |
$75.00 | 2023-05-18 | ||
TRC | E892990-5g |
(Ethoxydiphenylmethyl)benzene |
968-39-8 | 5g |
$557.00 | 2023-05-18 |
(Ethoxydiphenylmethyl)benzene 合成方法
Synthetic Routes 1
はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol , Dichloromethane ; 1 h, rt
リファレンス
Synthetic Routes 2
はんのうじょうけん
リファレンス
- Novel synthesis of some mixed arylmethylalkyl ethersCanadian Journal of Chemistry, 1966, 44(19), 2337-9,
Synthetic Routes 3
はんのうじょうけん
1.1 Reagents: Oxygen Solvents: tert-Butylbenzene
1.2 Reagents: Sodium ethoxide
1.2 Reagents: Sodium ethoxide
リファレンス
- Single electron transfer initiated thermal reactions of arylmethyl halides. Part 14. The reaction of triphenylmethyl halides with tributylphosphine and tributylamine in apolar solventsJournal of the Chemical Society, 1989, (1989), 1513-20,
Synthetic Routes 4
Synthetic Routes 5
はんのうじょうけん
1.1 Solvents: 1,2-Dichloroethane
リファレンス
- Regioselective N- or O-tritylation of 2(1H)-pyridone - (triphenylmethyl)pyridones as tritylation agentsChemische Berichte, 1983, 116(9), 3011-26,
Synthetic Routes 6
Synthetic Routes 7
はんのうじょうけん
リファレンス
- Single-electron-transfer-initiated thermal reactions of arylmethyl halides. Part 15. The reaction of triphenylmethyl bromide with potassium O-ethyl dithiocarbonate (Potassium xanthate) in benzene and cumene. A note of caution on the application of the radical trap dicyclohexylphosphine as a probe for electron-transfer-initiated reactions of triphenylmethyl halidesJournal of the Chemical Society, 1990, (1990), 2009-15,
Synthetic Routes 8
はんのうじょうけん
1.1 Catalysts: Trimethylsilyl triflate
リファレンス
- Trimethysilyl triflate in organic synthesis. Part 11Tetrahedron, 1981, 37(23), 3899-910,
Synthetic Routes 9
Synthetic Routes 10
はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ; rt; rt → 78 °C; 30 min, 78 °C
リファレンス
- Microwave assisted transformation of compounds capable of internal reorientationProceedings of the International Electronic Conference on Synthetic Organic Chemistry, 2007, (2007),,
Synthetic Routes 11
Synthetic Routes 12
はんのうじょうけん
1.1 Catalysts: Trimethylsilyl triflate
リファレンス
- Trialkylsilyl triflates in organic synthesis. Part 10. A facile procedure for O-tritylationTetrahedron Letters, 1981, 22(22), 2107-8,
Synthetic Routes 13
はんのうじょうけん
リファレンス
- Triaryl methane derivatives as antiproliferative agentsBioorganic & Medicinal Chemistry Letters, 2004, 14(2), 347-350,
Synthetic Routes 14
はんのうじょうけん
リファレンス
- A rapid, simple, and mild procedure for alkylation of phenols, alcohols, amides, and acidsTetrahedron, 1979, 35(18), 2169-73,
Synthetic Routes 15
はんのうじょうけん
1.1 Solvents: Ethanol ; 4 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
リファレンス
- Tetrazoles: XLIV. Synthesis and chemical properties of 5-substituted 2-triphenylmethyltetrazolesRussian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2002, 38(9), 1360-1369,
Synthetic Routes 16
Synthetic Routes 17
Synthetic Routes 18
Synthetic Routes 19
はんのうじょうけん
リファレンス
- Interaction of tetraalkoxysilanes with stable carbonium ionsIzvestiya Akademii Nauk SSSR, 1972, (1972), 678-80,
Synthetic Routes 20
(Ethoxydiphenylmethyl)benzene Raw materials
- 5-Phenyl-2-trityltetrazole
- Silane, trimethyl(triphenylmethoxy)-
- (chlorodiphenylmethyl)benzene
- Triphenyl methanol
- Methyl Triphenylmethyl Ether
- 4(1H)-Pyridinone, 1-(triphenylmethyl)-
- N,1-diphenylmethanimine
- Carbonodithioic acid, O-ethyl S-(triphenylmethyl) ester
- Benzene,1,1',1''-(isocyanomethylidyne)tris-
(Ethoxydiphenylmethyl)benzene Preparation Products
(Ethoxydiphenylmethyl)benzene 関連文献
-
1. Thermodynamics of ion association. Part I. Lead chloride, bromide, and nitrateG. H. Nancollas J. Chem. Soc. 1955 1458
-
Stephen A. Hodge,David J. Buckley,Hin Chun Yau,Neal T. Skipper,Christopher A. Howard,Milo S. P. Shaffer Nanoscale 2017 9 3150
-
3. N-Tritylhydroxylamines: preparations, structures, base strengths, and reactions with nitrous acid and perchloric acidMoisés Canle L.,William Clegg,Ibrahim Demirtas,Mark R. J. Elsegood,Johanna Haider,Howard Maskill,Peter C. Miatt J. Chem. Soc. Perkin Trans. 2 2001 1742
-
Marjan Jereb,Dejan Vra?i? Org. Biomol. Chem. 2013 11 1978
-
5. 138. Tritylation and detritylation of active methylene compounds. Part II. Tritylations by triphenylmethyl chlorideSaul Patai,Shlomo Dayagi,Ruth Friedlander J. Chem. Soc. 1962 723
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